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Compound of Interest |

Compound Name: N-phenyloctanamide
CAS No.: 6998-10-3
Cat. No.: B1605187
- 7

Executive Summary

Compound: N-Phenyloctanamide (Synonyms: Octananilide, Caprylanilide) CAS: 103-84-4
(Acetanilide analog reference); Specific CAS for Octananilide: 622-50-4. Molecular Formula:
C14H21NO Application: Pharmaceutical intermediate, surfactant model, phase change material.

Fourier Transform Infrared (FTIR) spectroscopy is the primary technique for validating the
synthesis of N-phenyloctanamide from its precursors (aniline and octanoyl chloride/octanoic
acid). This guide details the specific spectral shifts that confirm the formation of the amide
bond, distinguishing the product from starting materials through the emergence of
characteristic Amide | and Il bands and the suppression of precursor signals.

Experimental Protocol
Synthesis & Sampling Context

To accurately interpret the spectrum, one must understand the sample's history. The most
common synthesis route involves the Schotten-Baumann reaction or direct condensation.

e Reaction: Aniline (

) + Octanoyl Chloride (

)
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N-Phenyloctanamide + HCI.

e Physical State: N-Phenyloctanamide is a solid at room temperature (Melting Point approx.
55-60 °C).

e Sampling Technique:

o Solid State (Preferred): KBr Pellet or Diamond ATR (Attenuated Total Reflectance). ATR is
recommended for rapid screening; KBr is superior for resolving sharp aromatic overtones.

o Solution State:

or

(used for H-bonding studies). Note: This guide focuses on solid-state (ATR/KBr) values.

Step-by-Step Characterization Workflow

e Blank Correction: Collect a background spectrum of the clean ATR crystal or pure KBr.
e Precursor Scanning: Acquire reference spectra of pure Aniline and Octanoic Acid/Chloride.

e Product Scanning: Place 2-5 mg of dry, purified N-phenyloctanamide on the crystal. Apply
high pressure to ensure contact.

o Parameter Setup: Resolution: 4 cm~1; Scans: 32 or 64; Range: 4000-450 cm~1.

Comparative Spectral Analysis

The validation of N-phenyloctanamide relies on a "disappearance/appearance” logic. You are
looking for the loss of amine/acid chloride peaks and the gain of amide peaks.

Primary Comparison: Product vs. Precursors
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Precursor A: Precursor B: Product: N-

Feature Aniline Octanoyl Phenyloctanami  Validation Logic
(Amine) Chloride de

CRITICAL.:

Doublet (3440 & Singlet (3250—- Collapse of
3360 cm~? 3300 cm—t .

N-H Stretch ) None ) doublet to singlet
Sym/Asym Secondary confirms

primary amine

amide H-bonded

~1800 cm~1High

1650-1660 cm™1

Shift from 1800

1660 confirms

_ (Amide 1)
C=0I1] Stretch None freq due to ClI Lowered by conversion of
induction resonance acid chloride to
amide.
Appearance of
1540-1550 cm~1 ] ]
] Amide Il is the
~1280 cm™1 (Ar- (Amide 1) ] )
C-N Stretch None "fingerprint” of
N) Coupled C-N +
secondary
N-H bend .
amides.
Presence of
None (if pure) / broad OH
O-H Stretch None Broad 3000+ (if Absent indicates

acid)

unreacted acid or

wet sample.

Secondary Comparison: Homologous Series

Comparing N-phenyloctanamide to Acetanilide (C2 analog) reveals the impact of the octyl

chain.

e Aromatic Region (unchanged): Both show mono-substituted benzene peaks (750/690 cm~1).

* Amide Region (unchanged): The electronic environment of the amide bond is similar; Amide

I/ll positions are nearly identical (~1660/1545 cm™1).
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 Aliphatic Region (Distinct): N-phenyloctanamide shows significantly stronger C-H stretches
(2920/2850 cm~1) and a distinct

rocking band (~720 cm~1), which is absent or weak in acetanilide due to the short chain.

Detailed Band Assignment

The following table provides the definitive assignment of absorption bands for N-
phenyloctanamide.
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Frequency (cm~?)

Intensity

Assignment

Structural
Significance

3280 — 3300

Medium, Sharp

Stretch

Secondary Amide.
Indicates
intermolecular
Hydrogen bonding.
Free N-H would be
>3400.

3030 — 3060

Weak

Aromatic

Stretching of
hydrogens on the

phenyl ring.

2920 — 2930

Strong

Octyl Chain.
Asymmetric stretching
of the aliphatic
backbone.

2850 — 2860

Medium

Octyl Chain.
Symmetric stretching
of the aliphatic
backbone.

1650 — 1665

Very Strong

Amide | (

)

** carbonyl.** Lower
frequency than esters
due to resonance

delocalization (

).

1595 - 1605

Medium

Aromatic

"Ring breathing" mode

of the phenyl group.

1535 - 1555

Strong

Amide 11 (

)

Characteristic of
Secondary Amides. A
mixed mode of N-H
bending and C-N

stretching.
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1440 — 1460 Medium

Deformation of

Scissoring methylene groups in

the octyl chain.

1300 —- 1320 Medium

Amide 11l ( Complex mixed mode;

confirms the amide

) linkage.

750 & 690 Strong

Mono-substitution.

Characteristic "oop"
Out-of-Plane bends for a phenyl
ring with 5 adjacent

hydrogens.

720 Weak/Medium

Long Chain Indicator.

Only seen when

Rocking where

. Confirms the octyl

tail.

Visualizations

Synthesis & Characterization Logic

This diagram illustrates the flow of atoms and the resulting spectral shifts during the synthesis.

Precursor: Aniline

(N-H Doublet: 3300-3400) Nucleophile
\ Reaction
ww (-HCl)
Precursor: Octanoyl Chloride

(C=0 Shift: ~1800)

Condensation

Validation Check:
1. Loss of NH2 Doublet
2. Loss of 1800 C=0O
3. Gain of Amide /Il

Product: N-Phenyloctanamide
(Amide I: 1660 | Amide II: 1545)

FTIR Analysis

Click to download full resolution via product page

Caption: Figure 1. Synthesis workflow and spectral checkpoints for validating N-

phenyloctanamide formation.
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Vibrational Modes & Resonance

Understanding why the Amide | band is lower than a standard ketone is crucial for
interpretation.

Neutral Form Zwitterionic Form Phenyl Group Effect
(C=0 Double Bond) (C-0O Single Bond Character) Competes for lone pair
High Freq (~1700) Low Freq (~1600) Raises freq slightly vs Alkyl Amides

T
|
|
! Electronic Modulation

Resonance Hybrid

Observed Amide I: ~1660 cm—!

Click to download full resolution via product page
Caption: Figure 2. Resonance contributions to the Amide | frequency position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive FTIR Characterization Guide: N-
Phenyloctanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605187#ftir-absorption-bands-of-n-
phenyloctanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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